molecular formula C18H20O5 B11027504 5-methoxy-8,8-dimethyl-4-propyl-8,9-dihydro-2H,10H-pyrano[2,3-f]chromene-2,10-dione

5-methoxy-8,8-dimethyl-4-propyl-8,9-dihydro-2H,10H-pyrano[2,3-f]chromene-2,10-dione

Cat. No.: B11027504
M. Wt: 316.3 g/mol
InChI Key: ABYUGVJPSYHIQF-UHFFFAOYSA-N
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Description

5-methoxy-8,8-dimethyl-4-propyl-8,9-dihydro-2H,10H-pyrano[2,3-f]chromene-2,10-dione is a synthetic organic compound belonging to the pyranochromene family. Pyranochromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 5-methoxy-8,8-dimethyl-4-propyl-8,9-dihydro-2H,10H-pyrano[2,3-f]chromene-2,10-dione typically involves multiple steps starting from readily available starting materials. One common synthetic route involves the reaction of resorcinol with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate is then reacted with 2-methylbut-3-yn-2-ol to form 7-((2-methylbut-3-yn-2-yl)oxy)chroman-4-one. The cyclization reaction through Claisen rearrangement by heating in DMF affords 8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one. Finally, the reaction of this compound with various aromatic aldehydes yields the desired product .

Chemical Reactions Analysis

5-methoxy-8,8-dimethyl-4-propyl-8,9-dihydro-2H,10H-pyrano[2,3-f]chromene-2,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has been studied for its potential anticancer properties. It has shown cytotoxic activity against various human cancer cell lines, including human glioma, lung cancer, breast cancer, and colon carcinoma cell lines. The evaluation of its anticancer activities has revealed promising results, making it a potential candidate for further drug development .

Mechanism of Action

The mechanism of action of 5-methoxy-8,8-dimethyl-4-propyl-8,9-dihydro-2H,10H-pyrano[2,3-f]chromene-2,10-dione involves the induction of apoptosis in cancer cells. It targets specific molecular pathways involved in cell proliferation and survival, leading to the inhibition of cancer cell growth. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar compounds in the pyranochromene family include 5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione and 5-methoxy-2,2-dimethyl-9-chloro-10-trifluormethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione. These compounds share similar structural features and biological activities but differ in their specific substituents and functional groups. The unique combination of substituents in 5-methoxy-8,8-dimethyl-4-propyl-8,9-dihydro-2H,10H-pyrano[2,3-f]chromene-2,10-dione contributes to its distinct biological properties .

Properties

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

IUPAC Name

5-methoxy-8,8-dimethyl-4-propyl-9H-pyrano[2,3-h]chromene-2,10-dione

InChI

InChI=1S/C18H20O5/c1-5-6-10-7-14(20)22-17-15(10)12(21-4)8-13-16(17)11(19)9-18(2,3)23-13/h7-8H,5-6,9H2,1-4H3

InChI Key

ABYUGVJPSYHIQF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C3C(=O)CC(OC3=CC(=C12)OC)(C)C

Origin of Product

United States

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